molecular formula C17H17N5O4S B3010045 ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 905780-68-9

ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B3010045
CAS No.: 905780-68-9
M. Wt: 387.41
InChI Key: AGXQPZBMJPCPIC-UHFFFAOYSA-N
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Description

Ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a combination of furan, triazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, which are then coupled through a series of reactions involving acylation and esterification.

  • Step 1: Synthesis of Furan Intermediate

      Reagents: Furan-2-carboxylic acid, thionyl chloride

      Conditions: Reflux in anhydrous conditions

      Product: Furan-2-carbonyl chloride

  • Step 2: Synthesis of Triazole Intermediate

      Reagents: 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole, acetic anhydride

      Conditions: Reflux in acetic acid

      Product: 4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl acetate

  • Step 3: Coupling Reaction

      Reagents: Furan-2-carbonyl chloride, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl acetate

      Conditions: Base-catalyzed reaction in anhydrous conditions

      Product: 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

  • Step 4: Esterification

      Reagents: 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid, ethanol

      Conditions: Acid-catalyzed esterification

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the triazole ring can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) in aqueous conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amino-triazole derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The furan and triazole rings play a crucial role in this interaction by providing binding sites for the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[({[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate
  • Ethyl 2-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate

Uniqueness

Ethyl 4-[({[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to the presence of both furan and triazole rings, which provide distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

IUPAC Name

ethyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4S/c1-2-25-16(24)11-5-7-12(8-6-11)19-14(23)10-27-17-21-20-15(22(17)18)13-4-3-9-26-13/h3-9H,2,10,18H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXQPZBMJPCPIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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